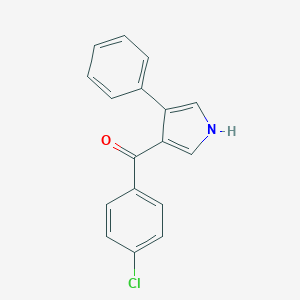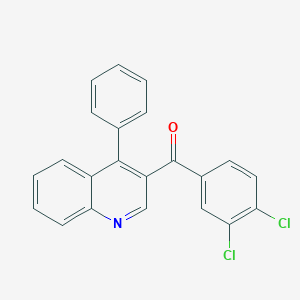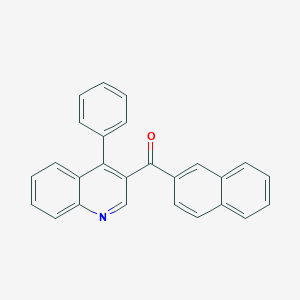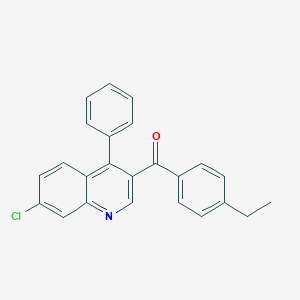
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” is a chemical compound with the molecular formula C17H12ClNO . It has an average mass of 281.736 Da and a monoisotopic mass of 281.060730 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” include a molecular weight of 281.736 g/mol . The compound has a molecular formula of C17H12ClNO . Other properties such as solubility, melting point, boiling point, and specific rotation are not available in the current resources .
Applications De Recherche Scientifique
Cancer Research
The pyrrole moiety, present in (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone, is known to be a core structure in many pharmacologically active compounds. Derivatives of pyrrole have shown cytotoxic activity against various cancer cell lines . This compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells, potentially leading to the development of new anticancer drugs.
Molecular Imaging
The unique structure of (4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone makes it a candidate for use in molecular imaging. Its crystal structure has been determined, which could help in designing imaging agents that target specific tissues or cellular structures . This application is crucial for diagnosing diseases and monitoring the effects of therapeutic interventions.
Material Science
Pyrrole derivatives are known for their electrochemical properties . The compound could be polymerized to form conducting polymers, which are useful in creating electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells . Research into this application could lead to advancements in the field of flexible electronics and renewable energy sources.
Orientations Futures
The future directions for research on “(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards. Given the wide range of pharmacological activities exhibited by structurally similar compounds, it would also be interesting to explore the potential biological activities of "(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone" .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-13(7-9-14)17(20)16-11-19-10-15(16)12-4-2-1-3-5-12/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSEXGSZAHIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-methyl-3-isoxazolyl)-N-{2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]vinyl}amine](/img/structure/B396580.png)
![N-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-N-(5-methyl-3-isoxazolyl)amine](/img/structure/B396581.png)
![3-[(5-Chloro-2-pyridinyl)amino]-1-(3-methylphenyl)-2-propen-1-one](/img/structure/B396582.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396583.png)
![5-(1-phenyl-1H-tetraazol-5-yl)-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396585.png)


![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(3-pyridinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B396589.png)
![(4-Fluorophenyl)[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]methanone](/img/structure/B396591.png)
![1-[2-(2,4-Dimethylphenyl)indeno[2,1-b]pyran-9-yl]-2,2,2-trifluoroethanone](/img/structure/B396592.png)
